molecular formula C14H16O4 B12404195 Mono-cyclohexyl phthalate-3,4,5,6-D4

Mono-cyclohexyl phthalate-3,4,5,6-D4

Cat. No.: B12404195
M. Wt: 252.30 g/mol
InChI Key: PMDKYLLIOLFQPO-DOGSKSIHSA-N
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Description

Mono-cyclohexyl phthalate-3,4,5,6-D4 is a deuterium-labeled compound, specifically a deuterated form of mono-cyclohexyl phthalate. It is used primarily in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the phthalate structure, which can influence the compound’s pharmacokinetic and metabolic profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Mono-cyclohexyl phthalate-3,4,5,6-D4 is synthesized by incorporating deuterium into the mono-cyclohexyl phthalate molecule. The process typically involves the use of deuterated reagents and solvents. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using deuterated starting materials. The process is optimized for high yield and purity, often involving multiple purification steps to remove any non-deuterated impurities .

Chemical Reactions Analysis

Types of Reactions

Mono-cyclohexyl phthalate-3,4,5,6-D4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Mono-cyclohexyl phthalate-3,4,5,6-D4 is widely used in scientific research, including:

    Chemistry: As a stable isotope-labeled compound, it is used in tracer studies to track chemical reactions and metabolic pathways.

    Biology: It helps in studying the biological processes and interactions involving phthalates.

    Medicine: The compound is used in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: It is employed in the development and testing of new materials and products

Mechanism of Action

The mechanism of action of mono-cyclohexyl phthalate-3,4,5,6-D4 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the compound’s behavior, including its absorption, distribution, metabolism, and excretion. This makes it a valuable tool for studying the pharmacokinetics and dynamics of related compounds .

Comparison with Similar Compounds

Mono-cyclohexyl phthalate-3,4,5,6-D4 is unique due to its deuterium labeling, which distinguishes it from other phthalates. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and effects due to the presence or absence of deuterium atoms .

Properties

Molecular Formula

C14H16O4

Molecular Weight

252.30 g/mol

IUPAC Name

2-cyclohexyloxycarbonyl-3,4,5,6-tetradeuteriobenzoic acid

InChI

InChI=1S/C14H16O4/c15-13(16)11-8-4-5-9-12(11)14(17)18-10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,15,16)/i4D,5D,8D,9D

InChI Key

PMDKYLLIOLFQPO-DOGSKSIHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OC2CCCCC2)[2H])[2H]

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=CC=C2C(=O)O

Origin of Product

United States

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